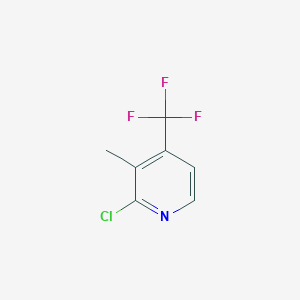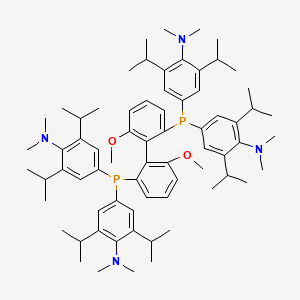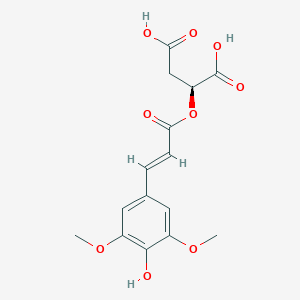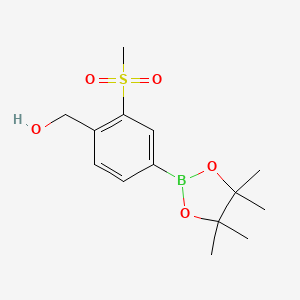
(2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
概要
説明
The compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds), a methylsulfonyl group (which contains sulfur), and a tetramethyl-1,3,2-dioxaborolan-2-yl group (which contains boron). These groups could potentially give the compound unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the methylsulfonyl group, the formation of the phenyl ring, and the attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which can provide detailed information on the positions of atoms within a molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is used. The presence of the phenyl, methylsulfonyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups suggest that it could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact structure. These properties could be determined experimentally or estimated using computational chemistry methods .科学的研究の応用
Synthesis and Structural Analysis
This compound is utilized in the synthesis of boric acid ester intermediates that feature benzene rings. These intermediates are produced through a multi-step substitution reaction process. The structural configurations of these compounds are verified using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. Single crystals of these compounds are further analyzed using X-ray diffraction, providing detailed crystallographic and conformational insights. Density functional theory (DFT) calculations are employed to compare and validate the molecular structures with those obtained from X-ray diffraction, revealing the physicochemical properties and molecular electrostatic potential of these compounds (Huang et al., 2021).
Molecular Structure Optimization
DFT studies offer a comprehensive understanding of the title compounds' molecular structures, comparing them with X-ray diffraction values. The conformational analyses indicate a consistency between the molecular structures optimized by DFT and those determined by single crystal X-ray diffraction. This alignment highlights the method's effectiveness in predicting the spatial arrangement and electronic structure of such complex molecules (Huang et al., 2021).
Synthesis of Boron-Containing Derivatives
In the pursuit of potential HGF-mimetic agents, this compound has been integrated into the synthesis of boron-containing derivatives, showcasing its versatility in medicinal chemistry and drug design. The Miyaura borylation reaction is instrumental in producing these derivatives, further highlighting the compound's role in the development of bioactive molecules (Das et al., 2011).
Advanced Synthesis Techniques
The compound is also pivotal in the development of advanced synthesis techniques, such as the Pd-catalyzed borylation of aryl bromides. This method efficiently produces (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, especially effective for aryl bromides bearing sulfonyl groups. Such advancements demonstrate the compound's contribution to enhancing synthetic methodologies in organic chemistry (Takagi & Yamakawa, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(9-16)12(8-11)21(5,17)18/h6-8,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDZTHLANDGZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130387 | |
| Record name | [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918328-16-2 | |
| Record name | [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918328-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



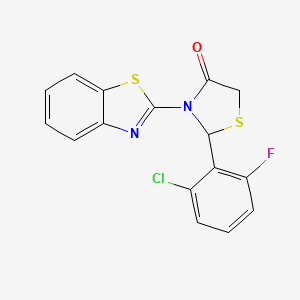
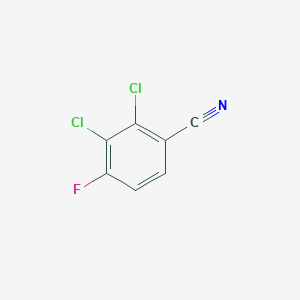
![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)



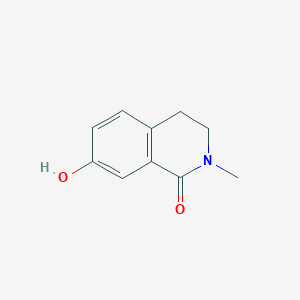


![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)
